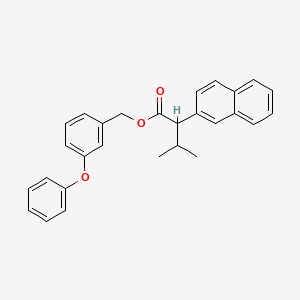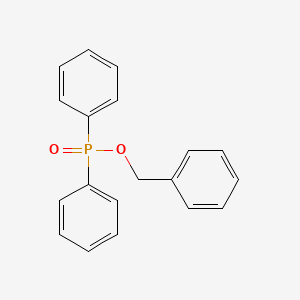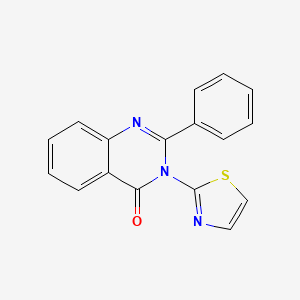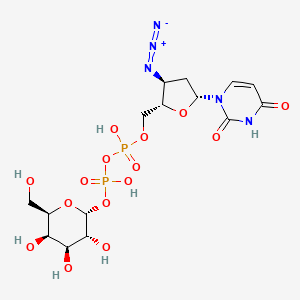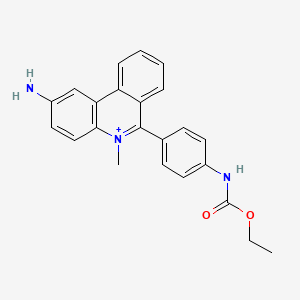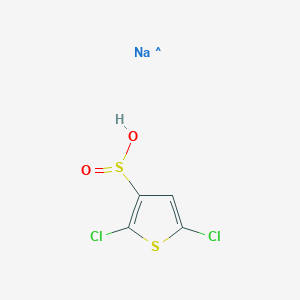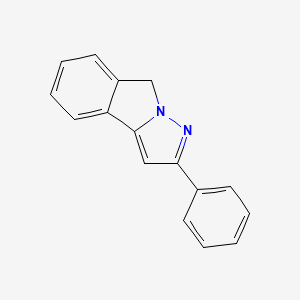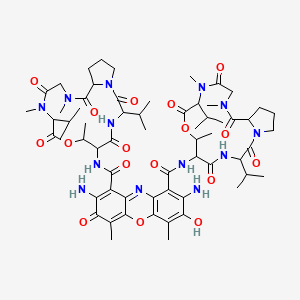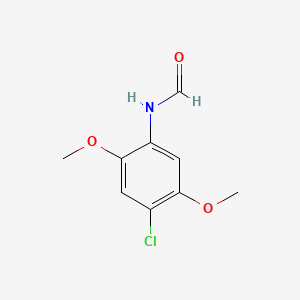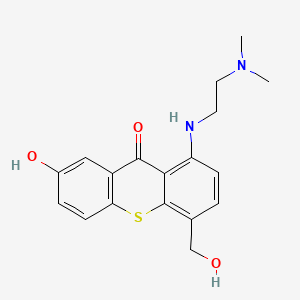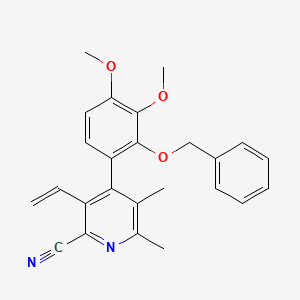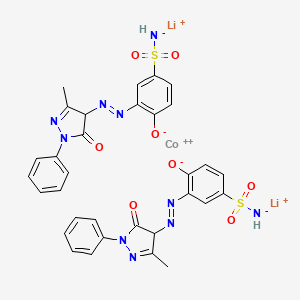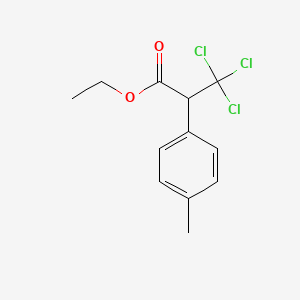
Ethyl 3,3,3-trichloro-2-(4-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 407558 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in chemical reactions and its utility in research, particularly in the fields of chemistry, biology, and medicine.
Análisis De Reacciones Químicas
NSC 407558 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an oxidized derivative of NSC 407558, while reduction might yield a reduced form of the compound.
Aplicaciones Científicas De Investigación
NSC 407558 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in the study of biological processes and as a tool in molecular biology experiments.
Medicine: It has potential therapeutic applications and is used in drug development and testing.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which NSC 407558 exerts its effects involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which NSC 407558 is used.
Comparación Con Compuestos Similares
NSC 407558 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 127716: Used in the study of myelodysplastic syndromes.
NSC 125973: Another compound with applications in cancer research.
NSC 407558 stands out due to its specific chemical properties and the range of applications it has in various scientific fields.
Propiedades
Número CAS |
7498-59-1 |
|---|---|
Fórmula molecular |
C12H13Cl3O2 |
Peso molecular |
295.6 g/mol |
Nombre IUPAC |
ethyl 3,3,3-trichloro-2-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H13Cl3O2/c1-3-17-11(16)10(12(13,14)15)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
Clave InChI |
LIKPMHGQIHRDFG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=C(C=C1)C)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


